molecular formula C12H8O B8676999 6-Ethynylnaphthalen-2-ol

6-Ethynylnaphthalen-2-ol

Cat. No. B8676999
M. Wt: 168.19 g/mol
InChI Key: ZOAIAFHBOUCBMV-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 110A (770 mg, 3.20 mmol) in MeOH (5 ml) and THF (10 ml) was treated with K2CO3 (885 mg, 6.41 mmol) at room temperature for 3 h. The reaction was diluted with ethyl acetate and washed with water. The organic layer was concentrated and the residue was purified by flash chromatography, eluted with DCM to provide the compound 110B.
Name
Compound 110A
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
885 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10]2)(C)C.C([O-])([O-])=O.[K+].[K+]>CO.C1COCC1.C(OCC)(=O)C>[C:6]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10]2)#[CH:5] |f:1.2.3|

Inputs

Step One
Name
Compound 110A
Quantity
770 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
885 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C2C=CC(=CC2=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.